molecular formula C19H15ClS2 B1638081 Chlorotriphenylmethyl disulfide

Chlorotriphenylmethyl disulfide

Katalognummer: B1638081
Molekulargewicht: 342.9 g/mol
InChI-Schlüssel: MWWBLWUGRKHNCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorotriphenylmethyl disulfide is an organosulfur compound characterized by the presence of a trityl group (triphenylmethyl) attached to a sulfanyl group, which is further bonded to a thiohypochlorite moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tritylsulfanyl thiohypochlorite typically involves the reaction of trityl chloride with sodium thiohypochlorite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. The reaction can be represented as follows:

Ph3CCl+NaOSClPh3CSOSCl+NaCl\text{Ph}_3\text{CCl} + \text{NaOSCl} \rightarrow \text{Ph}_3\text{CSOSCl} + \text{NaCl} Ph3​CCl+NaOSCl→Ph3​CSOSCl+NaCl

Industrial Production Methods

Industrial production of tritylsulfanyl thiohypochlorite may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Chlorotriphenylmethyl disulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tritylsulfanyl sulfonyl chloride.

    Reduction: Reduction reactions can convert it into tritylsulfanyl sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiohypochlorite moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with tritylsulfanyl thiohypochlorite under mild conditions.

Major Products Formed

    Oxidation: Tritylsulfanyl sulfonyl chloride.

    Reduction: Tritylsulfanyl sulfide.

    Substitution: Various tritylsulfanyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chlorotriphenylmethyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing tritylsulfanyl groups into molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of tritylsulfanyl thiohypochlorite involves its interaction with nucleophilic sites in target molecules. The trityl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The thiohypochlorite moiety can undergo redox reactions, making it a versatile reagent in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trityl chloride: Used as a precursor in the synthesis of tritylsulfanyl thiohypochlorite.

    Tritylsulfanyl sulfonyl chloride: An oxidation product of tritylsulfanyl thiohypochlorite.

    Tritylsulfanyl sulfide: A reduction product of tritylsulfanyl thiohypochlorite.

Uniqueness

Chlorotriphenylmethyl disulfide is unique due to its combination of a trityl group and a thiohypochlorite moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C19H15ClS2

Molekulargewicht

342.9 g/mol

IUPAC-Name

tritylsulfanyl thiohypochlorite

InChI

InChI=1S/C19H15ClS2/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI-Schlüssel

MWWBLWUGRKHNCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SSCl

Piktogramme

Corrosive

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.